![molecular formula C21H21BrN2O4 B3862497 3-[(2E)-3-(4-BROMOPHENYL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDO]PROPYL ACETATE](/img/structure/B3862497.png)
3-[(2E)-3-(4-BROMOPHENYL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDO]PROPYL ACETATE
Overview
Description
3-[(2E)-3-(4-BROMOPHENYL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDO]PROPYL ACETATE is a complex organic compound characterized by its unique structure, which includes a bromophenyl group and a phenylformamido group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2E)-3-(4-BROMOPHENYL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDO]PROPYL ACETATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Bromophenyl Intermediate: This step involves the bromination of a phenyl compound to introduce the bromine atom.
Amidation Reaction: The bromophenyl intermediate undergoes an amidation reaction with phenylformamide to form the phenylformamido group.
Acetylation: The final step involves the acetylation of the intermediate compound to form the acetate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include the use of continuous flow reactors and automated synthesis systems to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(2E)-3-(4-BROMOPHENYL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDO]PROPYL ACETATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of iodophenyl derivatives.
Scientific Research Applications
3-[(2E)-3-(4-BROMOPHENYL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDO]PROPYL ACETATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological molecules.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex organic compounds.
Mechanism of Action
The mechanism of action of 3-[(2E)-3-(4-BROMOPHENYL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDO]PROPYL ACETATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it has been studied for its inhibitory effects on monoamine oxidase B (MAO-B), which is involved in the degradation of neurotransmitters .
Comparison with Similar Compounds
Similar Compounds
- (E)-4-(4-Bromophenyl)but-3-en-2-one
- 2-[(2E)-3-(4-bromophenyl)-2-(phenylformamido)prop-2-enamido]acetic acid
- (2-(4-Bromophenyl)ethene-1,1,2-triyl)tribenzene
Uniqueness
3-[(2E)-3-(4-BROMOPHENYL)-2-(PHENYLFORMAMIDO)PROP-2-ENAMIDO]PROPYL ACETATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-[[(E)-2-benzamido-3-(4-bromophenyl)prop-2-enoyl]amino]propyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN2O4/c1-15(25)28-13-5-12-23-21(27)19(14-16-8-10-18(22)11-9-16)24-20(26)17-6-3-2-4-7-17/h2-4,6-11,14H,5,12-13H2,1H3,(H,23,27)(H,24,26)/b19-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQWXKMYYUMPHMJ-XMHGGMMESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCNC(=O)C(=CC1=CC=C(C=C1)Br)NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCCCNC(=O)/C(=C\C1=CC=C(C=C1)Br)/NC(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


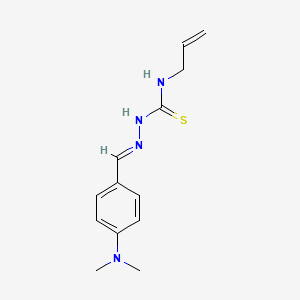
![N-[3-(TRIFLUOROMETHYL)PHENYL]-N-({N'-[(E)-[3-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}METHYL)BENZENESULFONAMIDE](/img/structure/B3862421.png)
![N-[(Z)-(4-chloro-3-nitrophenyl)methylideneamino]-2-(2-methylanilino)acetamide](/img/structure/B3862428.png)
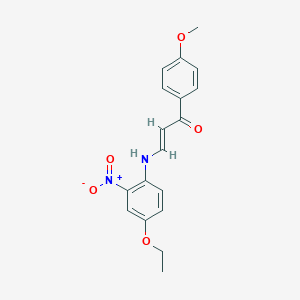
![2-[(2E)-2-Benzylidenehydrazino]-2-oxo-N-(1-phenylethyl)acetamide](/img/structure/B3862447.png)
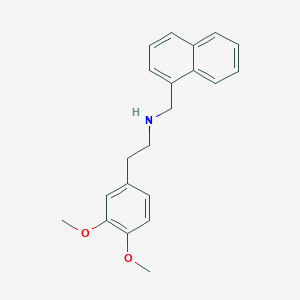
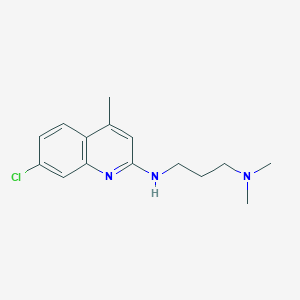
![1-(4-methoxyphenyl)-3-[5-(2-nitrophenyl)-2-furyl]-2-propen-1-one](/img/structure/B3862469.png)
![3-ethyl-5-hydroxy-N-[(1-isobutyl-1H-imidazol-5-yl)methyl]adamantane-1-carboxamide](/img/structure/B3862492.png)
![N-[(E)-(3-nitrophenyl)methylideneamino]-N-phenylaniline](/img/structure/B3862503.png)
![2-{[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B3862524.png)
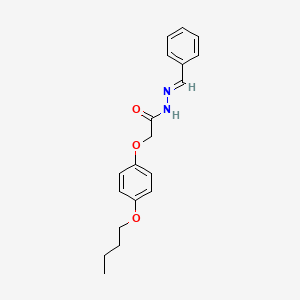

![3-[2-(4-bromobenzylidene)hydrazino]-N-isopropyl-3-oxopropanamide](/img/structure/B3862541.png)
